

# Application Note: Process Development and Scale-Up of 2-Tert-butylpyrimidin-5-amine

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## Compound of Interest

Compound Name: 2-Tert-butylpyrimidin-5-amine

CAS No.: 59950-55-9

Cat. No.: B3029244

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## Executive Summary

**2-Tert-butylpyrimidin-5-amine** (CAS: 160537-99-5) is a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., JAK, BTK targets). The tert-butyl group provides essential metabolic stability and lipophilicity, while the 5-amino position serves as a versatile handle for amide coupling or Buchwald-Hartwig aminations.

This application note details a robust, scalable two-step protocol for synthesizing multi-gram to kilogram quantities of this intermediate. Unlike bench-scale routes that may rely on expensive palladium-catalyzed amination of 5-halopyrimidines, this protocol utilizes a condensation-reduction strategy. This approach maximizes atom economy, minimizes heavy metal contamination, and utilizes commercially available, stable precursors.

## Retrosynthetic Analysis & Route Selection

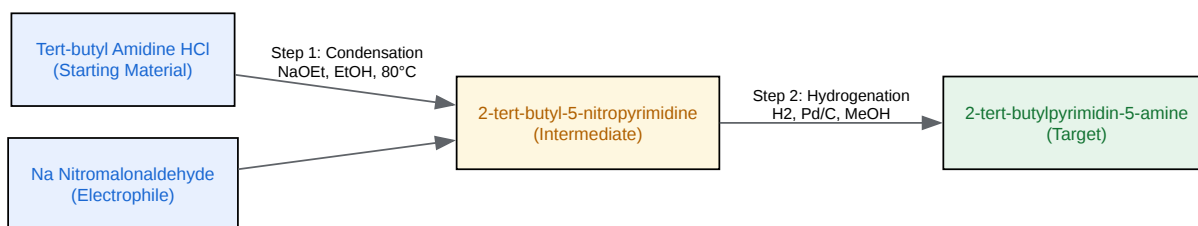
### The Engineering Logic

For scale-up (>100g), the primary constraints are cost, safety (exotherm control), and purification efficiency (avoiding chromatography).

- Route A (Pd-Catalyzed Amination): Reacting 2-tert-butyl-5-bromopyrimidine with ammonia/catalyst.
  - Drawback: High cost of Pd; difficult removal of metal scavengers; high-pressure ammonia handling.
- Route B (The Selected Protocol - Nitro Reduction): Condensation of tert-butyl amidine with a nitromalonaldehyde equivalent, followed by hydrogenation.
  - Advantage:[1][2][3][4][5][6] The nitro group is introduced during ring formation, eliminating the need for electrophilic nitration of the ring (which is hazardous and non-selective). The precursors are solids, and the intermediates often crystallize, simplifying purification.

## Reaction Pathway

The synthesis proceeds via the condensation of tert-butyl amidine hydrochloride (1) with sodium nitromalonaldehyde monohydrate (2) to form 2-tert-butyl-5-nitropyrimidine (3), which is subsequently reduced to the target amine (4).



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Figure 1: Synthetic pathway utilizing the condensation-reduction strategy.

## Detailed Experimental Protocols

### Step 1: Synthesis of 2-Tert-butyl-5-nitropyrimidine

Principle: The pyrimidine ring is constructed via a [3+3] condensation. The amidine provides the N-C-N fragment, while the nitromalonaldehyde provides the C-C(NO<sub>2</sub>)-C backbone.

## Reagents &amp; Stoichiometry:

Reagent	MW ( g/mol )	Equiv.	Role
<b>Tert-butyl amidine HCl</b>	<b>136.62</b>	<b>1.0</b>	<b>Nucleophile</b>
Sodium Nitromalonaldehyde H2O	159.07	1.1	Electrophile
Sodium Ethoxide (21% in EtOH)	68.05	1.0 - 1.2	Base

| Ethanol (Absolute) | 46.07 | 10 Vol | Solvent |

## Protocol:

- Setup: Equip a jacketed glass reactor (or 3-neck flask) with a mechanical stirrer, reflux condenser, and internal temperature probe. Inert the vessel with Nitrogen ( ).
- Charging: Charge Ethanol (10 volumes relative to amidine) and Tert-butyl amidine HCl (1.0 equiv). Stir to suspend.
- Base Addition: Add Sodium Ethoxide solution (1.0 equiv) dropwise over 15 minutes.
  - Note: The internal temperature should be kept . This liberates the free amidine base. NaCl will precipitate.
- Electrophile Addition: Add Sodium Nitromalonaldehyde monohydrate (1.1 equiv) in portions as a solid.
  - Caution: The reaction is exothermic. Monitor temperature.
- Cyclization: Heat the mixture to reflux (

) and hold for 4–6 hours.

- IPC (In-Process Control): Monitor consumption of amidine by HPLC or TLC (50% EtOAc/Heptane).
- Workup:
  - Cool reaction mixture to
  - Concentrate under reduced pressure to remove ~80% of Ethanol.
  - Add Water (10 volumes) and stir vigorously for 30 minutes. The product, 2-tert-butyl-5-nitropyrimidine, typically precipitates as a pale yellow solid.
  - Filter the solid. Wash with water (2 x 2 volumes) to remove inorganic salts.
  - Dry in a vacuum oven at
  - with
  - bleed.

Expected Yield: 75–85% Purity: >98% (HPLC)[7]

## Step 2: Reduction to 2-Tert-butylpyrimidin-5-amine

Principle: Catalytic hydrogenation is preferred for purity. Iron/Acid reduction is a viable backup if high-pressure equipment is unavailable but generates iron waste.

Reagents:

Reagent	Role
<b>2-Tert-butyl-5-nitropyrimidine</b>	<b>Substrate</b>
10% Pd/C (50% water wet)	Catalyst (5 wt% loading)
Methanol	Solvent (10 Vol)

| Hydrogen Gas (

) | Reductant |

Protocol:

- Safety Check: Ensure autoclave/hydrogenator is grounded. Purge lines with .
- Loading: Charge Methanol and the nitro intermediate into the autoclave.
- Catalyst Addition: Add 10% Pd/C (wet paste) carefully under blanket.
  - Safety: Dry Pd/C is pyrophoric. Always use wet catalyst or wet the catalyst with water before adding solvent.
- Hydrogenation:
  - Seal reactor.[4] Purge with (3x) then (3x).
  - Pressurize to 3–5 bar (45–75 psi) with .
  - Stir vigorously at .
  - Exotherm: The reduction of nitro groups is highly exothermic ( ). Control temperature strictly.
- Completion: Reaction is usually complete in 2–4 hours. Confirm by HPLC (disappearance of nitro peak).

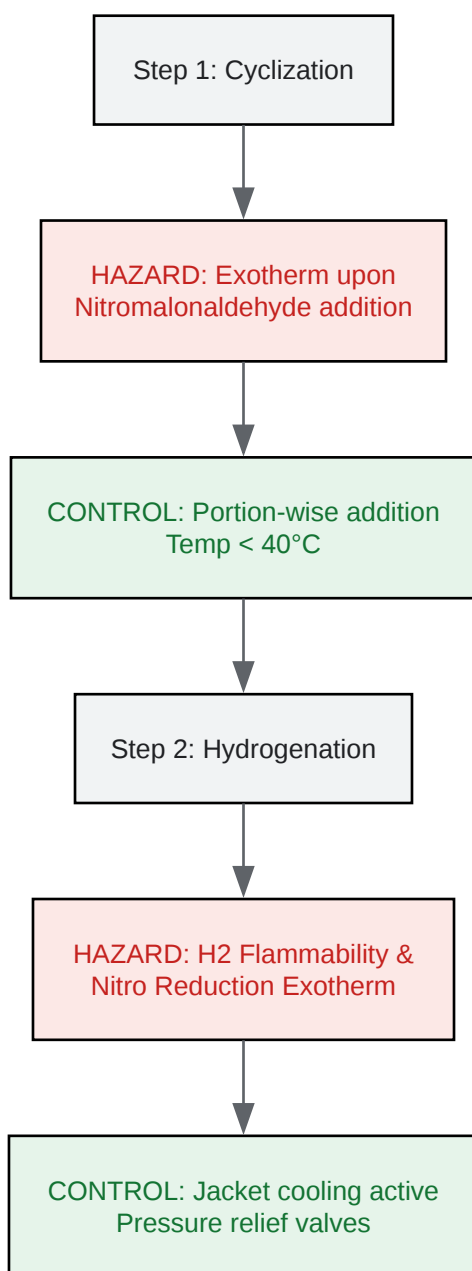
- Workup:
  - Filter the mixture through a pad of Celite or a sparkler filter to remove Pd/C.
  - Wash: Rinse the filter cake with Methanol.
  - Concentrate the filtrate to dryness.
- Purification (if required): Recrystallize from Heptane/EtOAc or Toluene.
  - Note: The amine is sensitive to oxidation over long periods; store under inert atmosphere.

Expected Yield: 90–95% Appearance: Off-white to pale beige crystalline solid.

## Process Safety & Hazard Analysis

### Critical Control Points (CCP)

Scale-up requires strict adherence to safety parameters, particularly regarding thermal runaway and energetic materials.



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Figure 2: Process Safety Logic Flow.

- Sodium Nitromalonaldehyde: While safer than pure nitromalonaldehyde, the sodium salt is a nitro-compound precursor. Avoid drying it completely to anhydrous state if not necessary; the monohydrate is stable. Avoid friction and shock.
- Hydrogenation: The reduction of the nitro group releases significant heat. On a kilogram scale, this must be performed in a reactor with active jacket cooling. Do not rely on ambient

cooling.

- Genotoxicity: Nitro-aromatics and partial reduction intermediates (hydroxylamines) are potential genotoxins (PGI). Ensure the reduction goes to completion to clear these impurities.

## Analytical Specifications

To validate the process, the following specifications should be met for the final isolate:

Test	Method	Specification
Appearance	Visual	Off-white to beige solid
Assay	HPLC (254 nm)	
Identity	<sup>1</sup> H-NMR (DMSO-d <sub>6</sub> )	Consistent with structure
Water Content	Karl Fischer	
Residual Solvents	GC-Headspace	Meets ICH Q3C limits
Pd Content	ICP-MS	

<sup>1</sup>H NMR Data (Typical):

(DMSO-d<sub>6</sub>): 1.28 (s, 9H, t-Bu), 5.45 (s, 2H, NH<sub>2</sub>), 8.05 (s, 2H, Pyrimidine-H).

## References

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- Sodium Nitromalonaldehyde Preparation & Use: Fanta, P. E. "Sodium Nitromalonaldehyde Monohydrate". Organic Syntheses, Coll. Vol. 4, p.844 (1963). [Link](#)
- Scale-up of Aminopyrimidines (Relevant Patent): US Patent 9,873,668. "Process for the preparation of pyrimidine derivatives." (Describes similar condensation/reduction workflows for kinase inhibitors). [Link](#)

- Hydrogenation Safety: "Guidelines for the Safe Handling of Hydrogen in Process Industries." Center for Chemical Process Safety (CCPS). [Link](#)

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